2-methyl-4-nitro-1-[3-(trifluoromethyl)benzyl]-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-4-nitro-1-[3-(trifluoromethyl)benzyl]-1H-imidazole is a synthetic organic compound characterized by the presence of an imidazole ring substituted with a methyl group, a nitro group, and a trifluoromethylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-nitro-1-[3-(trifluoromethyl)benzyl]-1H-imidazole typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Alkylation: The benzyl group is introduced via alkylation, using 3-(trifluoromethyl)benzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The trifluoromethylbenzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, Friedel-Crafts alkylation conditions.
Major Products
Reduction: 2-methyl-4-amino-1-[3-(trifluoromethyl)benzyl]-1H-imidazole.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-methyl-4-nitro-1-[3-(trifluoromethyl)benzyl]-1H-imidazole is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study the effects of nitro and trifluoromethyl groups on biological activity. It may serve as a lead compound in the development of new drugs.
Medicine
Medicinally, derivatives of this compound could be explored for their potential as antimicrobial or anticancer agents, given the known biological activities of imidazole derivatives.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-methyl-4-nitro-1-[3-(trifluoromethyl)benzyl]-1H-imidazole would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
2-methyl-4-nitro-1H-imidazole: Lacks the trifluoromethylbenzyl group, which may result in different biological activities.
4-nitro-1-[3-(trifluoromethyl)benzyl]-1H-imidazole: Lacks the methyl group, potentially altering its chemical reactivity and biological properties.
2-methyl-1-[3-(trifluoromethyl)benzyl]-1H-imidazole: Lacks the nitro group, which could significantly change its reactivity and applications.
Uniqueness
The presence of both the nitro and trifluoromethylbenzyl groups in 2-methyl-4-nitro-1-[3-(trifluoromethyl)benzyl]-1H-imidazole makes it unique. These groups can influence the compound’s electronic properties, reactivity, and potential biological activities, distinguishing it from other imidazole derivatives.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-methyl-4-nitro-1-[[3-(trifluoromethyl)phenyl]methyl]imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O2/c1-8-16-11(18(19)20)7-17(8)6-9-3-2-4-10(5-9)12(13,14)15/h2-5,7H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGVNQCZDGMJOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1CC2=CC(=CC=C2)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.